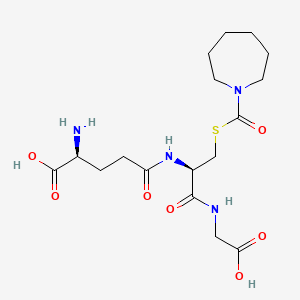
S-(Hexamethylcarbamoyl)glutathione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(Hexamethylcarbamoyl)glutathione involves the reaction of glutathione with hexamethylcarbamoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
S-(Hexamethylcarbamoyl)glutathione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: It can be reduced back to its thiol form.
Substitution: The hexamethylcarbamoyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Regeneration of the thiol form.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
S-(Hexamethylcarbamoyl)glutathione is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in various chemical reactions and studies.
Biology: In the study of cellular processes and protein interactions.
Industry: Used in the production of biochemical reagents and other specialized compounds
Mechanism of Action
S-(Hexamethylcarbamoyl)glutathione exerts its effects through its interaction with various molecular targets and pathways. It participates in the detoxification process by conjugating with electrophilic compounds, thereby neutralizing their reactivity. This conjugation is facilitated by the enzyme glutathione S-transferase, which catalyzes the transfer of the hexamethylcarbamoyl group to the target molecule .
Comparison with Similar Compounds
Similar Compounds
Glutathione: A tripeptide with similar detoxification properties.
S-Methyl glutathione: Another derivative with similar biochemical functions.
S-Decyl-glutathione: Known for its role in stimulating ATPase activity
Uniqueness
S-(Hexamethylcarbamoyl)glutathione is unique due to its hexamethylcarbamoyl group, which imparts distinct chemical properties and reactivity compared to other glutathione derivatives. This uniqueness makes it valuable in specific research applications where these properties are advantageous .
Biological Activity
S-(Hexamethylcarbamoyl)glutathione (HMCG) is a derivative of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. Glutathione is well-known for its significant roles in cellular processes, including antioxidant defense, detoxification, and regulation of cellular redox states. This article explores the biological activity of HMCG, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of Glutathione and Its Derivatives
Glutathione functions primarily as an antioxidant, protecting cells from oxidative stress by scavenging free radicals and reactive oxygen species (ROS). It also plays a crucial role in detoxifying harmful compounds through conjugation reactions facilitated by glutathione S-transferases (GSTs) . The modification of glutathione into various derivatives like HMCG can enhance its biological activities and therapeutic applications.
1. Antioxidant Activity:
HMCG exhibits potent antioxidant properties similar to those of glutathione. It can reduce oxidative stress by neutralizing free radicals and preventing cellular damage. The hexamethylcarbamoyl group enhances the stability and bioavailability of HMCG compared to standard glutathione .
2. Detoxification:
HMCG participates in the detoxification process by conjugating with xenobiotics and endogenous toxins. This reaction is crucial for the excretion and metabolism of harmful substances, thereby protecting cells from damage .
3. Protein Modification:
The compound can also engage in post-translational modifications such as S-glutathionylation, which regulates protein function and stability. This mechanism is vital in cellular signaling pathways and influences various physiological processes .
Case Studies
Case Study 1: Antioxidant Efficacy in Hepatic Injury
A study investigated the protective effects of HMCG against oxidative damage in liver cells exposed to acetaminophen toxicity. Results showed that HMCG significantly restored glutathione levels and reduced markers of oxidative stress compared to untreated controls. This suggests that HMCG could serve as a therapeutic agent in liver injuries caused by drug-induced toxicity .
Case Study 2: Cancer Therapeutics
Research has indicated that HMCG may enhance the efficacy of chemotherapeutic agents by modulating redox states within cancer cells. In vitro studies demonstrated that HMCG could sensitize cancer cells to apoptosis induced by cisplatin treatment, highlighting its potential as an adjunct therapy in cancer management .
Data Table: Comparative Biological Activities
| Biological Activity | Glutathione | This compound |
|---|---|---|
| Antioxidant Activity | High | Very High |
| Detoxification Potential | Moderate | High |
| Protein Modification | Yes | Yes |
| Therapeutic Applications | Broad | Emerging |
Properties
Molecular Formula |
C17H28N4O7S |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-3-(azepane-1-carbonylsulfanyl)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H28N4O7S/c18-11(16(26)27)5-6-13(22)20-12(15(25)19-9-14(23)24)10-29-17(28)21-7-3-1-2-4-8-21/h11-12H,1-10,18H2,(H,19,25)(H,20,22)(H,23,24)(H,26,27)/t11-,12-/m0/s1 |
InChI Key |
ITLJVMAXYDSVSZ-RYUDHWBXSA-N |
Isomeric SMILES |
C1CCCN(CC1)C(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
C1CCCN(CC1)C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















